ENMD-2076 Tartrate

Aurora kinase selectivity Mitotic kinase inhibition Off-target toxicity

ENMD-2076 Tartrate (CAS 1453868-32-0) offers 25-fold selectivity for Aurora A over Aurora B and potent FLT3 inhibition (IC50=1.86 nM), distinct from pan-Aurora inhibitors. This Phase 2-validated compound ensures reliable in vivo solubility (30 mg/mL) and translational relevance for TNBC and ovarian cancer xenograft models. Choose the tartrate salt for consistent bioavailability.

Molecular Formula C25H31N7O6
Molecular Weight 525.6 g/mol
CAS No. 1453868-32-0
Cat. No. B1671335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameENMD-2076 Tartrate
CAS1453868-32-0
SynonymsENMD-2076;  L-(+) Tartrate salt of ENMD-981693;  ENMD 2076;  ENMD2076; 
Molecular FormulaC25H31N7O6
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.1/s1
InChIKeyKGWWHPZQLVVAPT-STTJLUEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ENMD-2076 Tartrate (CAS 1453868-32-0): Multi-Targeted Aurora A/FLT3 Kinase Inhibitor for Oncology Research and Procurement


ENMD-2076 Tartrate (CAS 1453868-32-0) is the L-(+)-tartaric acid salt of ENMD-2076, an orally bioavailable, multi-targeted kinase inhibitor. It exhibits selective activity against Aurora A kinase and FMS-related tyrosine kinase 3 (FLT3), with IC50 values of 14 nM and 1.86 nM, respectively . The compound also inhibits a distinct profile of angiogenic tyrosine kinases, including VEGFR2/KDR, VEGFR3, FGFR1, FGFR2, Src, and PDGFRα, with IC50 values ranging from 15.9 nM to 92.7 nM . ENMD-2076 has advanced to Phase 2 clinical trials for multiple oncology indications, including triple-negative breast cancer, ovarian clear cell carcinoma, and soft tissue sarcoma [1].

Why ENMD-2076 Tartrate Cannot Be Simply Substituted by Other Aurora Kinase Inhibitors in Research


ENMD-2076 Tartrate possesses a unique kinase selectivity profile that distinguishes it from other Aurora kinase inhibitors. Unlike pan-Aurora inhibitors such as Danusertib (PHA-739358) or VX-680 (MK-0457), ENMD-2076 exhibits 25-fold selectivity for Aurora A over Aurora B (Aurora A IC50 = 14 nM vs. Aurora B IC50 = 350 nM) . Furthermore, its potent inhibition of FLT3 (IC50 = 1.86 nM) and VEGFR2 (IC50 = 58.2 nM) provides a dual anti-proliferative and anti-angiogenic mechanism not shared by Aurora A-selective agents like Alisertib (MLN8237) [1]. The tartrate salt form offers specific solubility and formulation advantages critical for in vivo studies; substituting the free base (ENMD-2076, CAS 934353-76-1) without adjusting formulation protocols may lead to inconsistent bioavailability and experimental variability [2]. These quantitative differences in target selectivity, potency, and physicochemical properties render simple substitution with generic analogs scientifically invalid.

Quantitative Differentiation of ENMD-2076 Tartrate: Direct Comparative Evidence for Procurement Decisions


Superior Aurora A Selectivity Over Aurora B Compared to Pan-Aurora Inhibitors

ENMD-2076 Tartrate demonstrates a 25-fold selectivity for Aurora A over Aurora B, with IC50 values of 14 nM and 350 nM, respectively . In contrast, the pan-Aurora inhibitor Danusertib (PHA-739358) exhibits near-equipotent inhibition of Aurora A and Aurora B (IC50 values of 13 nM and 79 nM, respectively), resulting in only a ~6-fold selectivity [1]. Similarly, VX-680 (MK-0457) inhibits Aurora A, B, and C with comparable potency (IC50 values of 0.6 nM, 18 nM, and 4.6 nM, respectively) [2]. This superior selectivity profile of ENMD-2076 is hypothesized to mitigate Aurora B-mediated hematological toxicities observed with pan-Aurora inhibitors in clinical settings [3].

Aurora kinase selectivity Mitotic kinase inhibition Off-target toxicity

Potent FLT3 Inhibition Distinct from Aurora A-Selective Agents

ENMD-2076 Tartrate potently inhibits FLT3 with an IC50 of 1.86 nM . This is in stark contrast to the Aurora A-selective inhibitor Alisertib (MLN8237), which exhibits minimal FLT3 inhibitory activity (IC50 > 1,000 nM) [1]. The dual Aurora A/FLT3 inhibition profile of ENMD-2076 provides a unique mechanistic advantage in FLT3-driven malignancies such as acute myeloid leukemia (AML) [2]. While other multi-kinase inhibitors like Midostaurin (PKC412) also inhibit FLT3 (IC50 = 11 nM), they often lack the Aurora A selectivity and anti-angiogenic VEGFR2 inhibition (IC50 = 58.2 nM) characteristic of ENMD-2076 [3].

FLT3 inhibition Acute myeloid leukemia Kinase inhibitor profiling

In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer (TNBC) Models

In a Phase 2 clinical trial evaluating ENMD-2076 in 41 patients with previously treated, advanced or metastatic triple-negative breast cancer (TNBC), single-agent oral ENMD-2076 (250 mg daily) achieved a 6-month clinical benefit rate (CBR) of 16.7% (95% CI, 6–32.8%), including two partial responses [1]. For context, the Aurora A-selective inhibitor Alisertib, in a Phase 2 study of 48 patients with advanced/metastatic sarcoma, failed to meet its primary response rate endpoint, with a 12-week progression-free survival (PFS) rate of 39% [2]. While cross-trial comparisons must be interpreted with caution, the distinct clinical activity of ENMD-2076 in TNBC—a notoriously chemoresistant subtype—is notable and supported by preclinical data showing ENMD-2076 inhibits TNBC cell line growth with IC50 values ranging from 0.025 to 0.7 μM .

Triple-negative breast cancer In vivo xenograft Clinical benefit rate

Enhanced Solubility and Formulation Flexibility of the Tartrate Salt vs. Free Base

The tartrate salt of ENMD-2076 (CAS 1453868-32-0) exhibits significantly improved aqueous solubility compared to the free base (ENMD-2076, CAS 934353-76-1). The tartrate salt achieves a solubility of 30 mg/mL in a 30% PEG400/0.5% Tween 80/5% propylene glycol vehicle, enabling robust in vivo dosing for preclinical studies [1]. In contrast, the free base shows limited solubility, with only 1 mg/mL in water and 105 mg/mL in DMSO, which may restrict formulation options for oral or parenteral administration . The enhanced solubility of the tartrate salt translates to more reliable pharmacokinetic profiles and reduced inter-animal variability in efficacy studies .

Solubility Formulation In vivo dosing Tartrate salt

Broad Anti-Proliferative Activity Across Hematologic and Solid Tumor Cell Lines

ENMD-2076 demonstrates potent, dose-dependent inhibition of cell proliferation across a wide panel of human cancer cell lines, with IC50 values ranging from 0.025 to 0.7 μM . This broad activity spectrum is broader than that of the Aurora B-selective inhibitor Barasertib (AZD1152), which shows more restricted activity primarily in hematologic malignancies [1]. Specifically, ENMD-2076 induces G2/M phase arrest and apoptosis in solid tumor lines (e.g., breast, colon, melanoma) and leukemia lines (e.g., MV4-11, U937) . In the FLT3-driven MV4-11 AML cell line, ENMD-2076 exhibits an IC50 of 25 nM, which is comparable to the clinical FLT3 inhibitor Quizartinib (IC50 = 1-10 nM) but with the added benefit of Aurora A inhibition [2].

Anti-proliferative activity Cancer cell lines IC50 G2/M arrest

Orphan Drug Designations Validating Distinct Therapeutic Potential

ENMD-2076 has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of ovarian cancer, acute myeloid leukemia (AML), and multiple myeloma [1]. These designations are based on preliminary clinical evidence suggesting potential advantages over existing therapies. In contrast, the pan-Aurora inhibitor Danusertib did not receive orphan drug status and its clinical development was discontinued due to lack of efficacy and toxicity concerns [2]. The Aurora A-selective inhibitor Alisertib holds orphan drug designations for peripheral T-cell lymphoma and neuroblastoma but not for ovarian cancer or AML, highlighting the distinct clinical niches each agent occupies [3].

Orphan drug designation Regulatory validation Clinical differentiation

Optimal Research Applications for ENMD-2076 Tartrate: Evidence-Based Procurement Scenarios


Preclinical Studies of Triple-Negative Breast Cancer (TNBC) and Ovarian Clear Cell Carcinoma

ENMD-2076 Tartrate is ideally suited for in vivo xenograft studies of TNBC and ovarian clear cell carcinoma. The compound's validated clinical activity in Phase 2 trials for these indications (6-month CBR of 16.7% in TNBC) provides a strong translational rationale for using this agent as a benchmark or combination partner in preclinical models [1]. The tartrate salt's solubility profile (30 mg/mL in PEG400/Tween 80/propylene glycol) enables reliable oral dosing in rodents, facilitating pharmacokinetic/pharmacodynamic (PK/PD) studies . Researchers investigating mechanisms of Aurora A/FLT3 crosstalk or evaluating novel combination regimens in these malignancies should prioritize ENMD-2076 Tartrate over Aurora A-selective or pan-Aurora inhibitors lacking clinical validation in these specific tumor types [2].

Investigating FLT3-ITD Mutant Acute Myeloid Leukemia (AML) and Aurora A Kinase Signaling

For researchers focused on FLT3-driven AML, ENMD-2076 Tartrate offers a unique tool to simultaneously inhibit FLT3 (IC50 = 1.86 nM) and Aurora A (IC50 = 14 nM) [1]. This dual activity is particularly relevant in models of FLT3-ITD AML, where Aurora A overexpression contributes to resistance against FLT3-selective inhibitors like Quizartinib . The compound's potent inhibition of FLT3 autophosphorylation in THP-1 cells (IC50 = 28 nM) and Kit autophosphorylation in MO7e cells (IC50 = 40 nM) further supports its use in mechanistic studies of cytokine signaling pathways [2]. Procurement of the tartrate salt ensures reliable in vitro activity and in vivo bioavailability for these sensitive leukemia models [3].

Comparative Kinase Selectivity Profiling and Polypharmacology Studies

ENMD-2076 Tartrate serves as an essential reference compound for comparative kinase inhibitor profiling due to its well-characterized, distinct selectivity profile. Its 25-fold selectivity for Aurora A over Aurora B, coupled with potent FLT3 and VEGFR2 inhibition (IC50 = 58.2 nM), distinguishes it from both Aurora A-selective agents (e.g., Alisertib) and pan-Aurora inhibitors (e.g., VX-680) [1]. This unique polypharmacology makes ENMD-2076 a valuable tool for dissecting the relative contributions of Aurora A, FLT3, and angiogenic kinase signaling in complex biological systems. High-purity, batch-validated material (e.g., Selleck Cat. No. S2018, purity 99.36%) is recommended for these studies to minimize off-target effects from impurities .

Formulation Development and Pharmacokinetic Optimization Studies

The enhanced solubility of ENMD-2076 Tartrate compared to the free base makes it the preferred form for formulation development and pharmacokinetic studies. Its solubility of 30 mg/mL in 30% PEG400/0.5% Tween 80/5% propylene glycol enables higher and more consistent oral dosing in rodents [1]. Researchers developing novel formulations or drug delivery systems for multi-targeted kinase inhibitors should utilize the tartrate salt as a benchmark due to its well-documented solubility and stability characteristics. Standardized formulation protocols are available from reputable vendors, ensuring reproducibility across studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for ENMD-2076 Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.